D-Glutamine, N-(triphenylmethyl)-

CAS No.:

Cat. No.: VC13625516

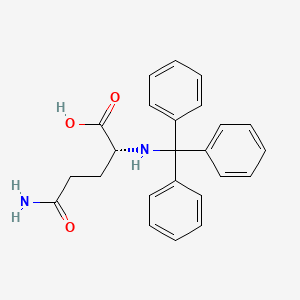

Molecular Formula: C24H24N2O3

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H24N2O3 |

|---|---|

| Molecular Weight | 388.5 g/mol |

| IUPAC Name | (2R)-5-amino-5-oxo-2-(tritylamino)pentanoic acid |

| Standard InChI | InChI=1S/C24H24N2O3/c25-22(27)17-16-21(23(28)29)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,26H,16-17H2,(H2,25,27)(H,28,29)/t21-/m1/s1 |

| Standard InChI Key | YYDGZQRGAMRHNE-OAQYLSRUSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@H](CCC(=O)N)C(=O)O |

| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCC(=O)N)C(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCC(=O)N)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition

D-Glutamine, N-(triphenylmethyl)- has the molecular formula C<sub>24</sub>H<sub>24</sub>N<sub>2</sub>O<sub>3</sub> and a molecular weight of 406.5 g/mol . The trityl group (C<sub>19</sub>H<sub>15</sub>) protects the side-chain amide nitrogen, while the α-amino and α-carboxyl groups remain available for further reactions .

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 232–237°C | |

| Optical Rotation ([α]D) | +13.4° (c = 1% in DMF) | |

| Solubility | Soluble in DMF, DCM; sparingly in H<sub>2</sub>O | |

| Stability | Stable at room temperature; hygroscopic |

Stereochemical Considerations

The D-configuration at the α-carbon distinguishes this compound from the naturally occurring L-glutamine. This enantiomeric form is critical for studying chiral-specific biological interactions, such as bacterial cell wall synthesis and neuropeptide signaling .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized from D-glutamic acid via a multi-step process involving protective group strategies :

-

Protection of α-Carboxyl: D-glutamic acid reacts with benzyl bromide to form D-benzyl glutamate.

-

Amidation: The γ-carboxyl is converted to an amide using ammonium hydroxide.

-

Tritylation: Trityl alcohol is introduced under acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub>/AcOH) to protect the side-chain nitrogen .

-

Deprotection: Catalytic hydrogenation removes benzyl groups, yielding N-trityl-D-glutamine .

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Acid-catalyzed tritylation | 48–50 | 95 | Cost-effective |

| Pd/C hydrogenation | 92 | 98 | High selectivity |

| Fmoc-protection | 85 | 97 | Compatible with SPPS |

Industrial Production

Large-scale synthesis employs continuous flow reactors to optimize yield (up to 92%) and reduce waste . Critical quality control measures include HPLC for enantiomeric purity and NMR for structural verification .

Applications in Research and Industry

Peptide Synthesis

The trityl group prevents undesired side reactions during solid-phase peptide synthesis (SPPS), enabling the production of neuropeptides and antimicrobial agents . For example, it facilitates the synthesis of D-amino acid-containing peptides, which resist proteolytic degradation .

Drug Development

In pharmaceuticals, the compound serves as a building block for:

-

Targeted Drug Delivery: Bioconjugation with antibodies or nanoparticles .

-

Enzyme Inhibitors: Designing transition-state analogs for proteases .

Protein Engineering

Researchers use N-trityl-D-glutamine to introduce non-natural amino acids into proteins, enhancing thermal stability or catalytic activity .

Recent Research Advances

Neuroscience Applications

Studies highlight its role in synthesizing D-glutamate analogs to modulate NMDA receptors, offering potential in treating neurodegenerative diseases .

Biocatalysis

Engineered transglutaminases utilize N-trityl-D-glutamine as a glutamine donor for site-specific protein modification, advancing antibody-drug conjugate (ADC) development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume